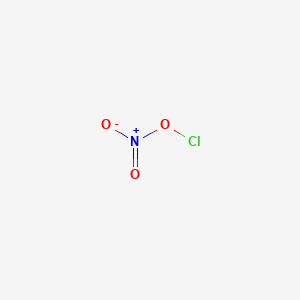
Chlorine nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorine nitrate is a useful research compound. Its molecular formula is ClNO3 and its molecular weight is 97.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Atmospheric Chemistry
Role in Stratospheric Chemistry
Chlorine nitrate serves as a reservoir for chlorine and nitrogen in the stratosphere. It is formed through a termolecular reaction involving chlorine monoxide (ClO) and nitrogen dioxide (NO2), which plays a crucial role in ozone depletion processes. The presence of this compound can influence the availability of reactive chlorine species that contribute to ozone layer degradation .
Production of Reactive Chlorine Compounds
Recent studies have highlighted the photolysis of particulate nitrate as a significant pathway for activating inert chloride to produce photolabile chlorine (Cl2) during daytime. This mechanism indicates that this compound can contribute to the formation of reactive chlorine species under specific atmospheric conditions, enhancing ozone production and hydrocarbon oxidation .
Impact on Nitrate Formation
The heterogeneous reactions involving chlorine compounds, including this compound, have been shown to significantly affect nitrate concentrations in the atmosphere. For instance, modeling studies indicate that these reactions can increase atmospheric levels of Cl2 and nitryl chloride (ClNO2), which are critical for understanding summertime nitrate formation in urban areas like Beijing . The incorporation of chlorine-related chemistry into air quality models has improved predictions of nitrate levels, demonstrating the compound's relevance in air pollution dynamics .
Synthesis of Other Compounds
This compound is not only significant in atmospheric processes but also serves as a precursor in the synthesis of various inorganic compounds. Research has explored novel methods for producing this compound from nitryl fluoride and calcium hypochlorite, providing avenues for generating high-purity this compound efficiently . This synthesis process could facilitate the production of other valuable chemicals used in industrial applications.
Environmental Implications
Chlorine Cycle Dynamics
this compound plays an integral role in the global chlorine cycle. Studies involving catchment areas have shown that organic-matter-bound chlorine interacts with inorganic chloride forms, influencing the transport and transformation of chlorine within ecosystems . Understanding these dynamics is essential for assessing the environmental impact of chlorine compounds and their contributions to soil and water quality.
Air Quality Management
Given its role in atmospheric reactions that affect air quality, monitoring this compound levels can be vital for air quality management strategies. Its ability to produce reactive species that contribute to secondary pollutant formation underscores the need for comprehensive assessments of its environmental impacts.
Case Study 1: this compound's Role in Urban Air Quality
A study conducted in Beijing during summer months revealed that high concentrations of reactive molecular chlorine and nitryl chloride correlated with severe air pollution events. The research demonstrated how heterogeneous reactions involving chlorine compounds, including this compound, significantly impacted local air quality by increasing nitrate concentrations .
Case Study 2: Stratospheric Chemistry Analysis
Research on stratospheric chemistry has illustrated how this compound contributes to ozone depletion mechanisms. By acting as a reservoir for reactive chlorine species, it plays a pivotal role in understanding stratospheric ozone dynamics and the implications for climate change .
Summary Table: Key Applications of this compound
| Application Area | Description |
|---|---|
| Atmospheric Chemistry | Serves as a reservoir for reactive chlorine; influences ozone depletion processes |
| Synthesis | Acts as a precursor for various inorganic compounds; synthesized from nitryl fluoride and calcium hypochlorite |
| Environmental Dynamics | Impacts soil and water quality through interactions with organic-matter-bound chlorine |
| Air Quality Management | Essential for monitoring air pollution; contributes to secondary pollutant formation |
特性
CAS番号 |
14545-72-3 |
|---|---|
分子式 |
ClNO3 |
分子量 |
97.46 g/mol |
IUPAC名 |
chloro nitrate |
InChI |
InChI=1S/ClNO3/c1-5-2(3)4 |
InChIキー |
XYLGPCWDPLOBGP-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])OCl |
正規SMILES |
[N+](=O)([O-])OCl |
Key on ui other cas no. |
14545-72-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















